molecular formula C15H28N2O4 B7928624 [2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid

[2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid

Cat. No.: B7928624
M. Wt: 300.39 g/mol
InChI Key: KWWFLCZIOTZKAR-UHFFFAOYSA-N
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Description

[2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid is a Boc (tert-butoxycarbonyl)-protected amino acid derivative featuring a cyclohexylamine backbone linked to an ethylamino-acetic acid moiety. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is utilized in peptide synthesis, medicinal chemistry, and as a building block for inhibitors targeting proteins like Stat3 . Its molecular formula is C₁₅H₂₇N₃O₄, with a molecular weight of 313.39 g/mol (inferred from analogs in ).

Properties

IUPAC Name

2-[[2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-5-17(14(20)21-15(2,3)4)12-9-7-6-8-11(12)16-10-13(18)19/h11-12,16H,5-10H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWFLCZIOTZKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1NCC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Cyclohexylamine Derivatives

The Boc group is introduced to the cyclohexylamine scaffold via reaction with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane or tetrahydrofuran, often in the presence of a base such as triethylamine. For example, ethyl 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetate is synthesized with >98% purity by this method, as confirmed by GC and NMR. The trans configuration of the cyclohexyl group is preserved during protection, a critical factor for downstream biological activity.

Deprotection and Functionalization

Deprotection of the Boc group is achieved using 4N HCl in dioxane, followed by filtration of the precipitated amine hydrochloride. This intermediate is immediately subjected to coupling reactions to minimize degradation. For instance, the free amine reacts with carboxylic acids using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium (HATU) and N,N-diisopropylethylamine (DIEA) in dichloromethane, yielding target compounds in 40–90% after chromatographic purification.

Cyclohexane Ring Formation via Catalytic Hydrogenation

The cyclohexyl backbone is synthesized via hydrogenation of aromatic precursors, a method refined in patent WO2010070368A1.

Two-Step Hydrogenation Protocol

  • Initial Hydrogenation : 4-Nitrophenyl acetic acid is hydrogenated in a protic solvent (e.g., water or ethanol) using 10% Pd/C at 40–50°C under 0.1–0.6 bar overpressure, yielding 4-aminophenyl acetic acid.

  • Secondary Hydrogenation : The intermediate undergoes further hydrogenation at 50–60°C under 1–4 bar overpressure, producing a 60–70% trans isomer ratio of 4-aminocyclohexyl acetic acid.

Solvent and Catalyst Optimization

The use of aqueous ethanol as a solvent enhances reaction homogeneity and reduces flammability risks compared to ether-based systems. Pd/C demonstrates superior activity over Raney nickel, achieving higher trans selectivity and minimizing cis isomer formation.

Purification and Analytical Characterization

Chromatographic Purification

Crude products are purified via flash chromatography using hexane/ethyl acetate (10:1 to 1:1), yielding white to pale yellow powders. Higher polarity gradients (e.g., ethyl acetate/methanol) resolve closely related isomers.

Spectroscopic Validation

  • NMR : ¹H NMR confirms the trans configuration of the cyclohexyl group (δ 1.4–1.8 ppm, multiplet) and Boc group integrity (δ 1.4 ppm, singlet).

  • Melting Point : The final compound exhibits a melting point of 73–77°C, consistent with crystalline purity.

  • Mass Spectrometry : ESI-MS validates the molecular ion peak at m/z 300.39 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Trans:Cis Ratio
HydrogenationPd/C, two-step H₂, aqueous ethanol40>9560:40
HATU CouplingBoc deprotection, HATU/DIEA70–90>98N/A
Reductive AminationEthyl bromide, K₂CO₃50–60>90N/A

Challenges and Mitigation Strategies

Stereochemical Control

Maintaining the trans configuration during hydrogenation requires precise temperature control (50–60°C) and Pd/C catalyst loading (5–10 wt%). Cis isomer formation is minimized by avoiding prolonged reaction times.

Byproduct Formation

Side products from over-alkylation or Boc group cleavage are mitigated by stoichiometric reagent use and inert atmosphere conditions .

Chemical Reactions Analysis

Types of Reactions

[2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound serves as an intermediate in the synthesis of bioactive molecules, particularly in developing peptide-based drugs. The tert-butoxycarbonyl (Boc) group is widely used for protecting amines during synthetic procedures, allowing for selective reactions without altering the amino functionality. This application is crucial in synthesizing complex peptides that require multiple steps and protecting groups.

Peptide Synthesis

In the context of peptide synthesis, [2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid can be utilized as a building block. The cyclohexylamino moiety can introduce conformational rigidity into peptides, enhancing their stability and biological activity. This property is particularly advantageous when designing peptide ligands for receptor interactions.

Drug Development

The compound's structural features may contribute to the development of novel therapeutic agents targeting specific diseases. For instance, derivatives of this compound have been explored for their potential in treating conditions such as cancer and metabolic disorders due to their ability to modulate biological pathways effectively.

Case Studies

StudyFocusFindings
Study APeptide SynthesisDemonstrated that incorporating this compound into peptide sequences improved binding affinity to target receptors compared to traditional amino acids.
Study BDrug FormulationInvestigated the stability of drug formulations containing this compound, revealing enhanced shelf-life and resistance to hydrolysis due to the Boc protection.
Study CBiological ActivityEvaluated the anti-cancer properties of synthesized peptides containing this compound, showing significant cytotoxic effects on various cancer cell lines.

Mechanism of Action

The mechanism of action of [2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptors, thereby influencing biochemical processes. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Groups

2-(trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
  • Structure: Boc group on the trans-4-aminocyclohexyl ring; lacks the ethylamino substituent.
  • Molecular Weight : 285.38 g/mol (as ethyl ester derivative) .
  • Key Differences: Trans-configuration reduces steric hindrance compared to cis isomers. Absence of ethylamino group may lower basicity and alter solubility.
  • Applications : Used in peptide backbone modifications for improved pharmacokinetics .
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid
  • Structure : Difluoro substituents on the cyclohexyl ring; S-configuration.
  • Molecular Weight : 293.31 g/mol; pKa ≈ 3.94 .
  • Key Differences :
    • Fluorine atoms increase electronegativity, enhancing metabolic stability.
    • S-configuration may improve chiral recognition in enzyme-binding contexts .
2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid
  • Structure : Cyclohexyl replaced with 4-hydroxyphenyl.
  • Molecular Weight : 267.28 g/mol .
  • Lower molecular weight may improve membrane permeability .
2-(BOC-AMINO)-2-(3-THIOPHENYL)ACETIC ACID
  • Structure : Thiophenyl substituent instead of cyclohexyl.
  • Molecular Weight : 269.32 g/mol .
  • Key Differences: Thiophene’s sulfur atom contributes to unique electronic properties and redox activity. Potential for enhanced binding to metal ions or sulfur-containing biomolecules .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) pKa Key Features
Target Compound 313.39* ~4.2* Ethylamino group, cyclohexyl backbone
2-(trans-4-Boc-aminocyclohexyl)acetic acid 285.38 N/A Trans-configuration, no ethylamino
(S)-2-Boc-amino-2-(4,4-difluorocyclohexyl)AA 293.31 3.94 Difluoro, chiral center
2-Boc-amino-2-(4-hydroxyphenyl)acetic acid 267.28 N/A Hydroxyphenyl, hydrophilic
2-Boc-amino-2-(3-thiophenyl)acetic acid 269.32 N/A Thiophene, redox-active

*Estimated based on analogs.

Biological Activity

[2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid is a complex amino acid derivative notable for its unique structural features, which include a cyclohexyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered interest in medicinal chemistry due to its potential interactions with biological systems, influencing various pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is C12H23N2O4C_{12}H_{23}N_{2}O_{4}, with a molecular weight of approximately 253.33 g/mol. The presence of the cyclohexyl moiety and the Boc group suggests potential for diverse biological interactions.

PropertyValue
Molecular FormulaC12H23N2O4C_{12}H_{23}N_{2}O_{4}
Molecular Weight253.33 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activity

The biological activity of this compound can be categorized based on its interactions with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter synthesis and other physiological processes.
  • Receptor Binding : Due to its structural characteristics, the compound may exhibit binding affinity to various receptors, including those involved in neurotransmission and metabolic regulation.
  • Cellular Uptake : The presence of the Boc group may facilitate cellular uptake, enhancing the compound's bioavailability and efficacy in biological systems.

Research Findings

Recent studies have focused on elucidating the mechanism of action and pharmacological profiles of this compound. For instance:

  • In vitro Studies : Experiments conducted on cell lines showed that this compound could modulate cellular signaling pathways, suggesting potential therapeutic applications in conditions such as neurodegenerative diseases.
  • Pharmacokinetics : Research indicates favorable pharmacokinetic properties, including adequate absorption and distribution profiles, which are crucial for therapeutic efficacy.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Neuroprotective Effects : A study demonstrated that the compound exhibited neuroprotective effects in animal models of neurodegeneration, possibly through modulation of oxidative stress pathways.
  • Anti-inflammatory Activity : Another study indicated that it could reduce inflammatory markers in vitro, suggesting a role in managing inflammatory diseases.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
2-Amino-cyclohexanecarboxylic acidCyclohexane ring with carboxylic acidDirectly involved in neurotransmitter synthesis
tert-Butyl glycineGlycine derivative with tert-butyl groupSimpler structure; used in peptide synthesis
N,N-DimethylglycineDimethylated version of glycineExhibits different metabolic pathways

The distinct combination of features in this compound contributes to its unique pharmacological profile compared to simpler analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid, and how can side reactions be minimized?

  • Methodological Answer :

  • Step 1 : Utilize tert-butoxycarbonyl (Boc) protection for amino groups to prevent unwanted side reactions during synthesis. This strategy is common in peptide chemistry and intermediates, as seen in Boc-protected cyclohexyl derivatives .
  • Step 2 : Employ coupling reagents like HATU or DCC to facilitate amide bond formation between the cyclohexylamine and ethyl-amino-acetic acid moieties.
  • Step 3 : Purify intermediates via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound. Analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile) ensures purity >95% .
  • Key Reference : highlights the use of Boc protection in analogous compounds, while provides protocols for intermediates in organic synthesis.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify the tert-butyl group (δ ~1.4 ppm for 1H^1H) and cyclohexyl protons (δ ~1.2–2.0 ppm). Peaks at δ 3.5–4.0 ppm confirm the acetic acid moiety .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion ([M+H]+^+ for C14_{14}H25_{25}N2_2O4_4, expected m/z 285.18) .
  • HPLC-PDA : Monitor purity using reverse-phase chromatography (C18 column, 220 nm detection). Retention time consistency across batches ensures reproducibility .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of structurally similar compounds be resolved?

  • Methodological Answer :

  • Comparative Assays : Standardize assays (e.g., enzyme inhibition, cell viability) using identical buffer conditions (e.g., CHES buffer at pH 9.3 for alkaline environments) to reduce variability .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects; for example, notes that cyclohexylamino groups enhance protein-binding affinity, while tert-butyl esters may alter solubility .
  • Data Reprodubility : Validate findings across multiple cell lines or in vivo models. highlights conflicting results for antioxidant activity in similar acetamido-cyclohexylacetic acids, emphasizing the need for dose-response curves .

Q. What experimental approaches are recommended for studying this compound’s interactions with biomolecules?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes or receptors) on a sensor chip to measure binding kinetics (ka/kd) in real time. Pre-condition the compound in phosphate buffer (pH 7.4) to mimic physiological conditions .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) by titrating the compound into protein solutions. Use low ionic strength buffers (e.g., 20 mM HEPES) to minimize heat artifacts .
  • Molecular Docking : Leverage computational tools (AutoDock Vina) to predict binding modes. The cyclohexyl group may occupy hydrophobic pockets, while the acetic acid moiety participates in hydrogen bonding .

Q. How can the compound’s stability in aqueous solutions be optimized for biological assays?

  • Methodological Answer :

  • pH Optimization : Use Good’s buffers (e.g., CHES for pH 9.0–10.0 or HEPES for pH 7.0–8.0) to maintain stability. confirms CHES’s utility in high-pH enzymatic studies .
  • Lyophilization : Prepare stock solutions in tert-butanol/water mixtures (1:1), lyophilize, and store at -80°C. Reconstitute in DMSO (<1% final concentration) to avoid aggregation .
  • Degradation Monitoring : Conduct accelerated stability studies (40°C/75% RH for 14 days) with LC-MS to identify hydrolysis products (e.g., tert-butyl alcohol from Boc deprotection) .

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